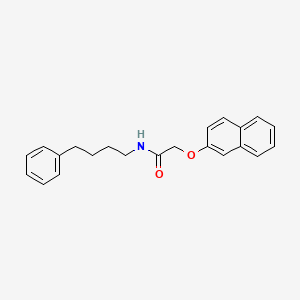

![molecular formula C13H19BrN2O4S2 B4540711 tert-butyl 4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4540711.png)

tert-butyl 4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinecarboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related tert-butyl piperazine-carboxylate derivatives involves condensation reactions, nucleophilic substitution, and modified synthetic approaches. For instance, derivatives have been synthesized via condensation reactions between carbamimide and aromatic acids in the presence of carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions, characterized by spectroscopic techniques such as LCMS, NMR, and IR, alongside CHN elemental analysis and confirmed by X-ray diffraction studies (Sanjeevarayappa et al., 2015). Additionally, nucleophilic substitution reactions have been employed to obtain organic intermediates, further characterized by spectroscopic methods and crystallographic analysis (Yang et al., 2021).

Molecular Structure Analysis

The crystal and molecular structure of similar tert-butyl piperazine-carboxylate compounds reveal crystallization in the monoclinic space group, with bond lengths and angles typical for this class of compounds. X-ray diffraction (XRD) studies have been crucial in determining the configurations, showing that the piperazine ring often adopts a chair conformation, contributing to the overall three-dimensional architecture through weak intermolecular interactions (Mamat et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl piperazine-carboxylates often include Mannich reactions and nucleophilic additions, yielding highly functionalized derivatives. These reactions are pivotal for introducing diverse substituents, affecting the chemical properties and reactivity of the resultant compounds. Multi-coupling reactions using related sulfone intermediates have been explored for synthesizing unsaturated sulfones, demonstrating the versatility of these compounds in organic synthesis (Auvray et al., 1985).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of tert-butyl piperazine-carboxylates are closely linked to their molecular structures. For instance, the crystalline form, unit cell parameters, and space group are determinants of the compound's solubility and melting behavior. Studies employing XRD have elucidated these properties, providing a basis for understanding the physical behavior of these compounds in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of tert-butyl piperazine-carboxylates, including reactivity, stability, and functional group transformations, are influenced by their structural features. For example, the presence of the tert-butyl group and the piperazine moiety affects the electron density and, consequently, the nucleophilic and electrophilic sites within the molecule. Computational studies, such as density functional theory (DFT) calculations, have been applied to investigate these properties, offering insights into the molecules' reactive sites and potential for further chemical modifications (Hou et al., 2023).

Propiedades

IUPAC Name |

tert-butyl 4-(5-bromothiophen-2-yl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O4S2/c1-13(2,3)20-12(17)15-6-8-16(9-7-15)22(18,19)11-5-4-10(14)21-11/h4-5H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKPSXLQCNEMRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-[(5-bromothiophen-2-yl)sulfonyl]piperazine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[6-(1,1-dimethylpropyl)-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4540641.png)

![3-methoxy-N-[3-(4-morpholinyl)-3-oxopropyl]benzamide](/img/structure/B4540648.png)

![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4540650.png)

![2-[({3-[(cyclohexylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4540658.png)

![N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-benzyl(thiourea)]](/img/structure/B4540671.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4540678.png)

![N-(5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)propanamide](/img/structure/B4540683.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B4540696.png)

![6-amino-4-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4540709.png)

![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4540714.png)

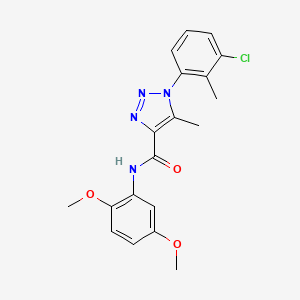

![3,3-dimethyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butanamide](/img/structure/B4540720.png)

![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]thio}benzoic acid](/img/structure/B4540724.png)